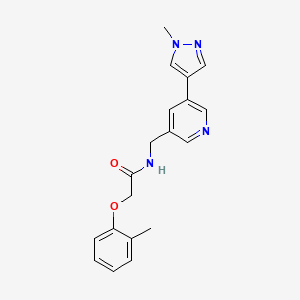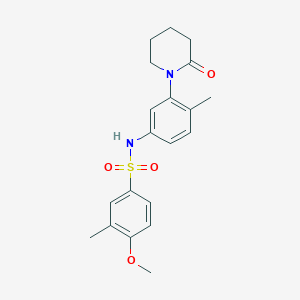
(3-Methylcyclopentyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . It is a derivative of methanesulfonyl chloride, featuring a cyclopentyl ring substituted with a methyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Methylcyclopentyl)methanesulfonyl chloride can be synthesized through the reaction of (3-methylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: it is likely that similar methods to those used for methanesulfonyl chloride production, such as the reaction of methane with sulfuryl chloride or the chlorination of methanesulfonic acid with thionyl chloride or phosgene, could be adapted for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methylcyclopentyl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group, which is highly reactive. It can react with nucleophiles such as alcohols, amines, and thiols to form methanesulfonates, sulfonamides, and sulfonothioates, respectively .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alcohols, amines, and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .
Major Products: The major products formed from reactions with this compound include methanesulfonates, sulfonamides, and sulfonothioates. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
(3-Methylcyclopentyl)methanesulfonyl chloride has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules, which can then undergo further transformations . In biology, it may be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions .
Mecanismo De Acción
The mechanism of action of (3-Methylcyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon-sulfur bond more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3-Methylcyclopentyl)methanesulfonyl chloride include methanesulfonyl chloride, toluenesulfonyl chloride, and trifluoromethanesulfonyl chloride. These compounds all contain the sulfonyl chloride functional group but differ in the nature of the substituents attached to the sulfonyl group .
Uniqueness: this compound is unique due to the presence of the cyclopentyl ring with a methyl substitution, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
(3-methylcyclopentyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-6-2-3-7(4-6)5-11(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCOAUBIWYRQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)


![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)
![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)







![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)

